molecular formula C7H3N5O3 B14321056 2-Azido-3-(5-nitrofuran-2-yl)prop-2-enenitrile CAS No. 108286-37-9

2-Azido-3-(5-nitrofuran-2-yl)prop-2-enenitrile

Cat. No.: B14321056
CAS No.: 108286-37-9
M. Wt: 205.13 g/mol
InChI Key: RAUCCBZEADQXNK-UHFFFAOYSA-N
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Description

2-Azido-3-(5-nitrofuran-2-yl)prop-2-enenitrile is a synthetic organic compound characterized by the presence of an azido group, a nitrofuran moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-3-(5-nitrofuran-2-yl)prop-2-enenitrile typically involves the following steps:

    Starting Material: The synthesis begins with 5-nitrofuran-2-carbaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form 3-(5-nitrofuran-2-yl)prop-2-enenitrile.

    Azidation: The intermediate is then treated with sodium azide in the presence of a suitable solvent like dimethylformamide to introduce the azido group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Azido-3-(5-nitrofuran-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.

    Oxidation: The furan ring can be oxidized under specific conditions to form furanones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 2-Amino-3-(5-nitrofuran-2-yl)prop-2-enenitrile.

    Substitution: 1,2,3-Triazole derivatives.

    Oxidation: Furanone derivatives.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: An antibiotic with a similar nitrofuran structure used to treat urinary tract infections.

    Furazolidone: Another nitrofuran antibiotic used to treat bacterial and protozoal infections.

    Nifuroxazide: A nitrofuran derivative used as an intestinal antiseptic.

Uniqueness

2-Azido-3-(5-nitrofuran-2-yl)prop-2-enenitrile is unique due to the presence of the azido group, which allows for versatile chemical modifications through click chemistry. This makes it a valuable compound for creating complex molecular structures and studying biological interactions .

Properties

CAS No.

108286-37-9

Molecular Formula

C7H3N5O3

Molecular Weight

205.13 g/mol

IUPAC Name

2-azido-3-(5-nitrofuran-2-yl)prop-2-enenitrile

InChI

InChI=1S/C7H3N5O3/c8-4-5(10-11-9)3-6-1-2-7(15-6)12(13)14/h1-3H

InChI Key

RAUCCBZEADQXNK-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=C(C#N)N=[N+]=[N-]

Origin of Product

United States

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